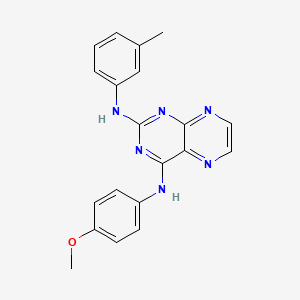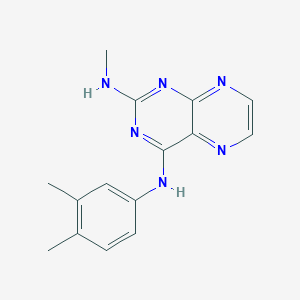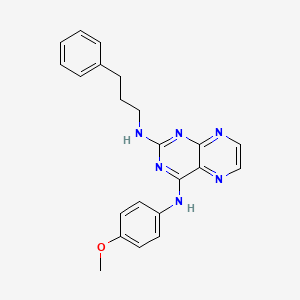![molecular formula C21H27N3O2 B6421302 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea CAS No. 941990-74-5](/img/structure/B6421302.png)
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea, also known as 4-PPP, is a synthetic compound that has been used in a variety of scientific research applications. It is an effective inhibitor of serotonin reuptake, and has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea has been used in a variety of scientific research applications, most notably as an inhibitor of serotonin reuptake. It has also been used to study the effects of serotonin on behavior, as well as to study the effects of serotonin on the brain. It has also been used to study the effects of serotonin on cardiovascular function and to study the effects of serotonin on the endocrine system.
Wirkmechanismus
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea acts as an inhibitor of serotonin reuptake, meaning that it blocks the reuptake of serotonin into the presynaptic neuron, thus increasing the amount of serotonin available in the synaptic cleft. This increased availability of serotonin then leads to increased serotonin signaling in the postsynaptic neuron, leading to a variety of effects.
Biochemical and Physiological Effects
The increased availability of serotonin due to 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea has been shown to have a variety of biochemical and physiological effects. These effects include an increase in the release of dopamine, an increase in the release of noradrenaline, and an increase in the release of acetylcholine. It has also been shown to increase the firing of neurons in the hippocampus, and to increase the excitability of neurons in the prefrontal cortex. In addition, 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea has been shown to have antidepressant and anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea is its ability to selectively increase serotonin levels in the brain. This makes it ideal for use in laboratory experiments, as it allows researchers to study the effects of serotonin on behavior and physiology without the use of drugs that have other effects. However, there are some limitations to using 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea for laboratory experiments. For example, it has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects. In addition, it has been shown to have some toxicity in animal models, meaning that caution should be taken when using it in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea research. One potential area of research is the development of more selective serotonin reuptake inhibitors that could be used for laboratory experiments. Another potential area of research is the development of new compounds that could be used to study the effects of serotonin on behavior and physiology. Finally, future research could focus on the development of new compounds that could be used to study the effects of serotonin on the brain, such as compounds that could be used to study the effects of serotonin on memory and learning.
Synthesemethoden
The synthesis of 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea is relatively straightforward and involves the reaction of piperidine and 4-phenoxyphenyl isocyanate. The reaction is catalyzed by anhydrous sodium carbonate, and the product is then purified by recrystallization. The final product is a white crystalline solid with a melting point of 142-144°C.
Eigenschaften
IUPAC Name |
1-(4-phenoxyphenyl)-3-(2-piperidin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-17(24-14-6-3-7-15-24)16-22-21(25)23-18-10-12-20(13-11-18)26-19-8-4-2-5-9-19/h2,4-5,8-13,17H,3,6-7,14-16H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPGJUIZJZAJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(2-fluorophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B6421277.png)
![4-oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 3,5-dimethoxybenzoate](/img/structure/B6421287.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-[(pyridin-3-yl)carbamoyl]propanoic acid](/img/structure/B6421290.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6421292.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6421298.png)
![1-(2-methoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea](/img/structure/B6421308.png)
![N-(2,4-difluorophenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6421314.png)
![3-[2-(4-{3-[(1-ethynylcyclohexyl)oxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6421320.png)
